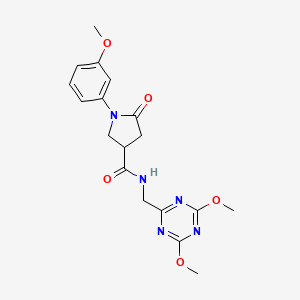

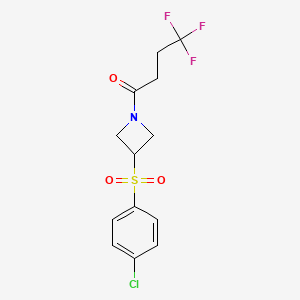

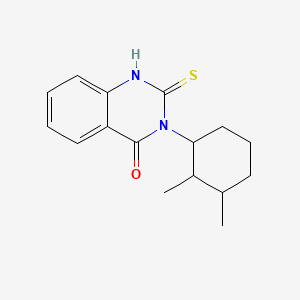

1-ethyl-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethyl-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It is a urea derivative that has been synthesized using a specific method and has been found to exhibit interesting biochemical and physiological effects. In

Applications De Recherche Scientifique

Hydrogel Formation and Physical Properties

Anion Tuning of the Rheology, Morphology, and Gelation of a Low Molecular Weight Salt Hydrogelator discusses how different anions can influence the physical properties of hydrogels formed by certain urea compounds. This study reveals that the elasticity and morphology of these gels can be adjusted by the choice of anion, providing a method to fine-tune gel properties for various applications (Lloyd & Steed, 2011).

Antibacterial Applications

Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety highlights the potential of certain urea derivatives as antibacterial agents. By synthesizing and testing various compounds, researchers identified several with significant antibacterial activities, pointing towards the development of new treatments for bacterial infections (Azab, Youssef, & El‐Bordany, 2013).

Catalysis and Synthesis Efficiency

One-pot Synthesis of Highly Functionalized Pyrano[2,3-c]pyrazole-4,4′-Diacetate and 6-oxo-pyrano[2,3-c]pyrazole Derivatives Catalyzed by Urea demonstrates how urea can act as an efficient catalyst in the synthesis of complex organic molecules. This research outlines a method that offers advantages such as good yield, simplicity, and eco-friendliness, indicating urea's utility in facilitating organic reactions (Li, Ruzi, Ablajan, & Ghalipt, 2017).

Anticancer Activity

1-Aryl-3-(2-chloroethyl) Ureas Synthesis and in Vitro Assay as Potential Anticancer Agents

explores the cytotoxic effects of certain urea derivatives against human adenocarcinoma cells. This study indicates the potential of these compounds in developing new anticancer therapies, with some derivatives showing comparable or superior activity to established treatments (Gaudreault et al., 1988).

Gelation Properties

Gelation of 1-ethyl-4-(isopropylidenehydrazino)-1H-pyrozolo(3,4-b)-pyridine-5-carboxylic Acid, Ethyl Ester, Hydrochloride by Aqueous Solutions of Urea☆ discusses the gelation properties of a specific urea derivative in aqueous solutions. The formation of thixotropic, heat-reversible gels and the interaction with proteins suggest applications in drug delivery systems and biomaterials (Kirschbaum & Wadke, 1976).

Propriétés

IUPAC Name |

1-ethyl-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c1-2-16-14(18)17-12-15(8-10-19-11-9-15)20-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSXFZCDJQLOKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCC1(CCOCC1)SC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-(2-((cyclohexanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2474022.png)

![6-(4-bromobenzyl)-1-(tert-butyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2474023.png)

![4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid](/img/structure/B2474027.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2474028.png)

![2-(4-chlorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2474032.png)

![(Z)-ethyl 1-isopropyl-5-oxo-2-((3,4,5-trimethoxybenzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2474040.png)